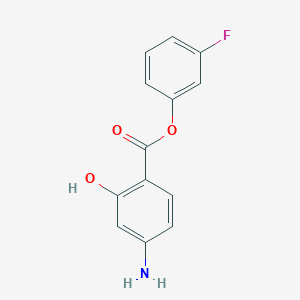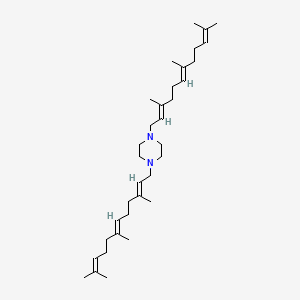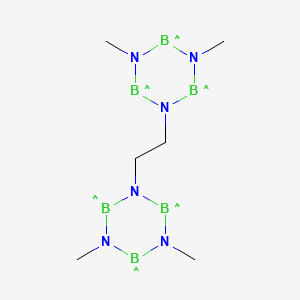![molecular formula C16H22N2O2 B14646905 Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 51376-16-0](/img/structure/B14646905.png)
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: is a compound that combines the properties of benzoic acid and a bicyclic nitrogen-containing structure Benzoic acid is a well-known aromatic carboxylic acid, while the pyrimido[1,2-a]azepine structure is a bicyclic system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be achieved through a multi-step process involving the formation of the pyrimido[1,2-a]azepine core followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a]azepine ring system. Subsequent functionalization with benzoic acid can be achieved through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For example, the partial oxidation of toluene to produce benzoic acid can be catalyzed by cobalt or manganese naphthenates . The pyrimido[1,2-a]azepine core can be synthesized using high-pressure and high-temperature conditions to facilitate cyclization and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The nitrogen-containing ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include benzoate esters, reduced pyrimido[1,2-a]azepine derivatives, and halogenated benzoic acid compounds .
Aplicaciones Científicas De Investigación
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its nitrogen-containing ring structure.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with molecular targets such as enzymes and receptors. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic pathways . The pyrimido[1,2-a]azepine ring can interact with specific protein targets, leading to modulation of their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: can be compared with other similar compounds such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Pyrimido[1,2-a]azepine: A bicyclic nitrogen-containing compound with potential biological activity.
Hydroxybenzoic acids: Compounds like salicylic acid and p-hydroxybenzoic acid, which have similar aromatic structures but different functional groups.
The uniqueness of This compound lies in its combination of the benzoic acid and pyrimido[1,2-a]azepine structures, providing a versatile scaffold for various applications.
Propiedades
Número CAS |
51376-16-0 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C7H6O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;8-7(9)6-4-2-1-3-5-6/h1-8H2;1-5H,(H,8,9) |
Clave InChI |
ILDDUDPESZMJQA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NCCCN2CC1.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


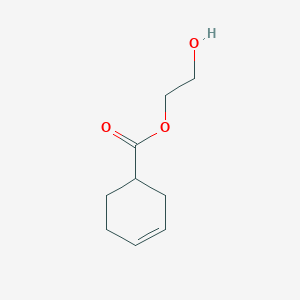
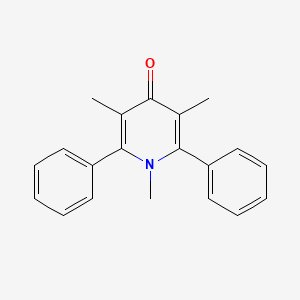
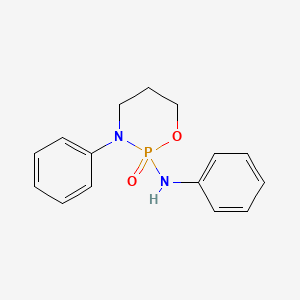
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
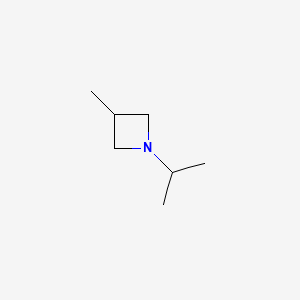
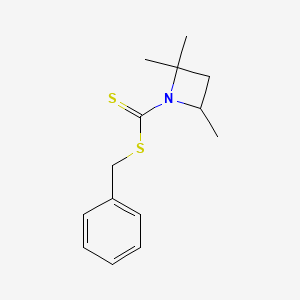
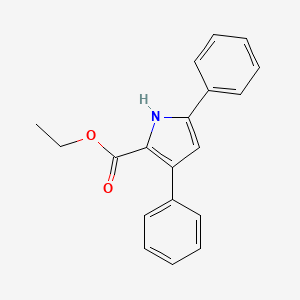

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

